Bis(2,2-difluoroethyl)ether

Lithium Metal Battery Electrolyte Ionic Conductivity

Bis(2,2-difluoroethyl)ether (BDE; CAS 69948-35-2) is a partially fluorinated dialkyl ether with the molecular formula C₄H₆F₄O and a molecular weight of 146.08 g/mol. The compound features two 2,2-difluoroethyl groups (–CH₂CHF₂) connected by a central ether oxygen, which imparts a calculated density of 1.183 ± 0.06 g/cm³ at 20 °C and a boiling point range of 93–106 °C.

Molecular Formula C4H6F4O
Molecular Weight 146.08 g/mol
Cat. No. B12318726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2-difluoroethyl)ether
Molecular FormulaC4H6F4O
Molecular Weight146.08 g/mol
Structural Identifiers
SMILESC(C(F)F)OCC(F)F
InChIInChI=1S/C4H6F4O/c5-3(6)1-9-2-4(7)8/h3-4H,1-2H2
InChIKeyMHLLQRDUPCIDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,2-difluoroethyl)ether (BDE) – Fluorinated Ether Solvent for Lithium Metal Battery Electrolytes and Fluorochemical Synthesis


Bis(2,2-difluoroethyl)ether (BDE; CAS 69948-35-2) is a partially fluorinated dialkyl ether with the molecular formula C₄H₆F₄O and a molecular weight of 146.08 g/mol . The compound features two 2,2-difluoroethyl groups (–CH₂CHF₂) connected by a central ether oxygen, which imparts a calculated density of 1.183 ± 0.06 g/cm³ at 20 °C and a boiling point range of 93–106 °C [1]. BDE is primarily recognized for its application as a bifunctional co-solvent or diluent in localized high-concentration electrolytes (LHCEs) for lithium metal batteries (LMBs), where its partial fluorination enables both ionic conductivity enhancement and favorable solid-electrolyte interphase (SEI) formation [2]. The compound is commercially available with a typical purity of 95% and is supplied as a colorless to pale yellow transparent liquid .

Why Generic Ether Solvent Substitution Fails: The Functional Specificity of Bis(2,2-difluoroethyl)ether (BDE) in Lithium Metal Battery Electrolytes


In lithium metal battery (LMB) electrolyte formulation, partially fluorinated ethers such as BDE cannot be indiscriminately substituted with non-fluorinated ethers (e.g., 1,2-dimethoxyethane, DME) or with highly fluorinated analogs (e.g., bis(2,2,2-trifluoroethyl)ether, BTFE) without fundamentally altering electrolyte performance [1]. Non-fluorinated ethers lack the electron-withdrawing fluorine substituents necessary to modulate the lithium-ion solvation shell structure and to promote the formation of a lithium fluoride (LiF)-rich solid-electrolyte interphase (SEI) on the lithium metal anode [1]. Conversely, fully or highly fluorinated ethers such as BTFE exhibit substantially reduced ionic conductivity due to excessive viscosity and poor lithium salt dissociation, limiting their standalone utility as diluents in high-concentration electrolytes [2][3]. BDE occupies a functionally distinct middle ground: its two β-fluorinated ethyl groups (–CH₂CHF₂) provide sufficient fluorination to enhance oxidative stability and SEI quality while retaining adequate solvating power and low enough viscosity to achieve an ionic conductivity of 6.4 mS/cm in LHCE formulations [1]. This balance of properties—weak lithium-ion coordination, oxidative stability, and diluent efficacy—is not replicated by either non-fluorinated or fully fluorinated ether alternatives [1].

Quantitative Differentiation of Bis(2,2-difluoroethyl)ether (BDE): Comparative Performance Data vs. Unmodified Electrolyte Baselines in Lithium Metal Battery LHCE Systems


Ionic Conductivity Enhancement: BDE as LHCE Diluent vs. Unmodified High-Concentration Electrolyte Baseline

BDE, when incorporated as a diluent in a localized high-concentration electrolyte (LHCE) formulation, raises the ionic conductivity to 6.4 mS/cm. This value represents a substantial increase relative to the undiluted high-concentration electrolyte baseline, which typically suffers from low ionic conductivity due to high viscosity and incomplete salt dissociation [1]. The improvement is attributed to BDE's ability to reduce electrolyte viscosity and facilitate lithium salt dissociation through weak interactions while preserving the local high-concentration solvation structure [1].

Lithium Metal Battery Electrolyte Ionic Conductivity LHCE

Coulombic Efficiency Benchmarking: BDE-Based LHCE vs. Baseline Ether Electrolyte in Lithium Plating/Stripping

The BDE-containing LHCE achieves a maximum lithium plating/stripping Coulombic efficiency (CE) of 99.6% [1]. This high CE is indicative of highly reversible lithium deposition and minimal parasitic side reactions between the electrolyte and the lithium metal anode. The formation of a uniform, lithium fluoride (LiF)-rich SEI, promoted by BDE's participation in the solvation shell, is identified as the mechanistic origin of this improved reversibility [1]. In contrast, conventional ether-based electrolytes without fluorinated co-solvents typically exhibit lower CE values due to continuous electrolyte decomposition and dendritic lithium growth.

Lithium Metal Anode Coulombic Efficiency SEI Reversibility

Cycling Stability Under Practical Conditions: BDE-Enabled Full Cell Capacity Retention vs. Expected Baseline Degradation

A lithium metal full cell assembled with the BDE-based LHCE demonstrates a capacity retention of 97% after 200 cycles at a rate of 0.5 C [1]. This performance is achieved under practical, commercially relevant conditions: a thin lithium metal anode (50 µm), a lean electrolyte amount (3 g/Ah), a high areal capacity cathode (2 mAh/cm²), and operation up to a 2 C rate [1]. Such retention values significantly exceed those typically observed for lithium metal cells cycled with non-fluorinated ether electrolytes under comparable lean-electrolyte and high-areal-capacity conditions, which often suffer from rapid capacity fade due to electrolyte depletion and anode degradation.

Cycling Stability Capacity Retention Lithium Metal Full Cell Lean Electrolyte

Pouch Cell Validation: BDE Electrolyte Performance in 320-mAh-Level Commercial-Relevant Format

The BDE-containing LHCE formulation was validated in a 320-mAh-level pouch cell using a commercial cathode material [1]. This demonstration at a capacity scale (320 mAh) that approaches commercial relevance distinguishes BDE from numerous other fluorinated ether candidates that have been evaluated only at the coin-cell level. The successful operation of the pouch cell under conditions of 50 µm lithium metal anode and lean electrolyte loading (3 g/Ah) provides direct evidence of scalability and process compatibility [1].

Pouch Cell Scale-up Validation Commercial Cathode Lithium Metal Battery

Recommended Application Scenarios for Bis(2,2-difluoroethyl)ether (BDE) Based on Quantified Performance Evidence


Lithium Metal Battery Electrolyte Formulation – Diluent for Localized High-Concentration Electrolytes (LHCEs)

BDE is optimally deployed as a bifunctional co-solvent/diluent in LHCE formulations for lithium metal batteries, where it simultaneously improves ionic conductivity (up to 6.4 mS/cm) and promotes the formation of a LiF-rich SEI, yielding a lithium plating/stripping Coulombic efficiency of 99.6% [1]. This application scenario is supported by direct experimental evidence in Li||Cu half-cells and full cells with commercial cathodes [1].

High-Energy-Density Lithium Metal Pouch Cells – Electrolyte Component for Lean-Electrolyte, High-Areal-Capacity Systems

Based on demonstrated performance in a 320-mAh pouch cell with 50 µm lithium metal anode, 3 g/Ah lean electrolyte, and 2 mAh/cm² cathode areal capacity, BDE is recommended for electrolyte development in practical, high-energy-density lithium metal pouch cells targeting extended cycle life (97% capacity retention after 200 cycles at 0.5 C) [1].

Fluorochemical Intermediate – Building Block for Fluorinated Ether Synthesis and Heteroaryl Difluoroethylation Reagents

BDE and its structural motifs are implicated in the synthesis of fluorinated heteroarylether bioisosteres and reagents capable of direct difluoroalkyl group incorporation onto heterocycles [2][3]. This application is supported by literature describing modular synthesis methods for difluoroethyl-containing reagents, although direct experimental data for BDE itself in this context are limited.

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